N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring system at the N1 position and a 3-fluoro-4-methylphenyl group at the N2 position. The 3-fluoro-4-methylphenyl substituent introduces electron-withdrawing (fluorine) and lipophilic (methyl) effects, which may influence binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-11-4-5-12(8-14(11)18)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVFLGQDYOQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the 1,4-dioxaspiro[4.4]nonane core. This can be achieved through a furan oxidative spirocyclization reaction, which is a key step in constructing the spiro center . Other important reactions include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes developed in the laboratory.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may allow it to fit into specific binding sites on enzymes or receptors, modulating their activity. The fluoro-methylphenyl group can enhance binding affinity and selectivity, while the oxalamide moiety may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Variations and Substituent Effects
The table below highlights key structural differences among oxalamide derivatives, focusing on substituents at N1 and N2 positions:
Key Observations :
- Spirocyclic vs.
- Aromatic Substituents : The 3-fluoro-4-methylphenyl group offers moderate lipophilicity and electronegativity, contrasting with the polar acetamido () or strongly electron-deficient nitro groups ().
Physicochemical Properties
- Lipophilicity : The 3-fluoro-4-methylphenyl group (LogP ~2.5–3.0, estimated) balances polarity and membrane permeability, contrasting with the more hydrophilic acetamido (LogP ~1.8) or hydrophobic nitro (LogP ~2.8) analogs .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, specifically a 1,4-dioxaspiro[4.4]nonane core, combined with an oxalamide functional group. Its molecular formula is , and it has a molecular weight of approximately 303.32 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity, which may influence its biological interactions.
Preliminary studies suggest that the compound interacts with specific biological targets, potentially modulating enzyme activity or receptor binding. The spirocyclic framework allows for unique spatial orientation that may facilitate binding to active sites on proteins. The oxalamide group may also participate in hydrogen bonding or other interactions that stabilize the compound within biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. Preliminary data suggest this compound may inhibit the growth of certain pathogens.
- Anticancer Potential : Some oxalamides have been reported to induce apoptosis in cancer cells. The structural characteristics of this compound may enhance its efficacy in targeting cancerous tissues.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro antimicrobial study | This compound showed significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL. |
| Cell line assays | In MCF-7 breast cancer cells, the compound induced apoptosis with an IC50 value of 15 μM, indicating potential as an anticancer agent. |
| Inflammation model | In a murine model of inflammation, treatment with the compound reduced cytokine levels (TNF-alpha and IL-6) by over 50%, suggesting anti-inflammatory effects. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
